molecular formula C22H21N7O3 B12426190 PROTAC Her3-binding moiety 1

PROTAC Her3-binding moiety 1

Cat. No.: B12426190
M. Wt: 431.4 g/mol
InChI Key: IKTNIZXIRAWLRG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC Her3-binding moiety 1 involves the creation of a bifunctional molecule that links a ligand for the Her3 protein to a ligand for an E3 ubiquitin ligase via a linker. The synthetic route typically involves multiple steps, including the preparation of each ligand, the synthesis of the linker, and the final coupling of these components under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening for reaction conditions, and purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

PROTAC Her3-binding moiety 1 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the specific transformation desired .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could result in a wide variety of products depending on the nucleophile or electrophile used .

Scientific Research Applications

PROTAC Her3-binding moiety 1 has a wide range of scientific research applications, including:

Mechanism of Action

PROTAC Her3-binding moiety 1 exerts its effects by forming a ternary complex with the Her3 protein and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of Her3, marking it for degradation by the proteasome. The molecular targets involved include the Her3 protein and the E3 ubiquitin ligase, and the pathway involves the ubiquitin-proteasome system .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to PROTAC Her3-binding moiety 1 include other PROTACs designed to target different proteins, such as:

Uniqueness

This compound is unique in its specific targeting of the Her3 protein, which plays a critical role in certain cancers. This specificity allows for targeted degradation of Her3, potentially leading to more effective therapeutic outcomes with fewer off-target effects .

Properties

Molecular Formula

C22H21N7O3

Molecular Weight

431.4 g/mol

IUPAC Name

3-(3-nitro-4-phenoxyphenyl)-1-piperidin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C22H21N7O3/c23-21-19-20(27-28(22(19)26-13-25-21)15-8-10-24-11-9-15)14-6-7-18(17(12-14)29(30)31)32-16-4-2-1-3-5-16/h1-7,12-13,15,24H,8-11H2,(H2,23,25,26)

InChI Key

IKTNIZXIRAWLRG-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C3=NC=NC(=C3C(=N2)C4=CC(=C(C=C4)OC5=CC=CC=C5)[N+](=O)[O-])N

Origin of Product

United States

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